Superior In Vivo Intestinal Amoebiasis Efficacy vs. Metronidazole in Wistar Rats
Liroldine (Compound 10) demonstrates in vivo anti-amoebic efficacy against intestinal amoebiasis that is quantitatively superior to the standard-of-care metronidazole in the experimental Wistar rat model [1]. This efficacy is also stated to be comparable to diloxanide furoate, while paromomycin is noted as comparable and nitroimidazoles and chloroquine are less effective in the same intestinal model [2].
| Evidence Dimension | In vivo anti-amoebic efficacy (Intestinal) |
|---|---|
| Target Compound Data | Superior to metronidazole |
| Comparator Or Baseline | Metronidazole (standard-of-care) |
| Quantified Difference | Superior |
| Conditions | Experimental intestinal amoebiasis in Wistar rats |
Why This Matters
This superior in vivo efficacy in a relevant animal model justifies procurement for researchers seeking an alternative to metronidazole with potentially higher therapeutic impact in intestinal amoebiasis studies.
- [1] Venugopalan B, et al. Synthesis of diphenyl bisamidines as potential amoebicides. European Journal of Medicinal Chemistry. 1996;31(6):485-488. View Source
- [2] Chatterjee DK, Iyer SN. Antiamoebic activity of 3,3'-fluro-4,4'-di-(pyrrolidine-2-ylidene amino)-diphenyl (liroldine), against experimentally infected intestinal and hepatic amoebiasis. Indian Journal of Experimental Biology. 1997 Jul;35(7):765-770. PMID: 9418378. View Source
